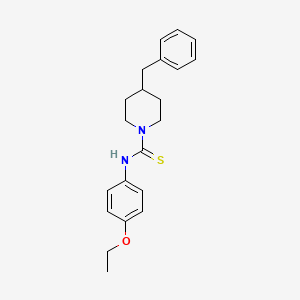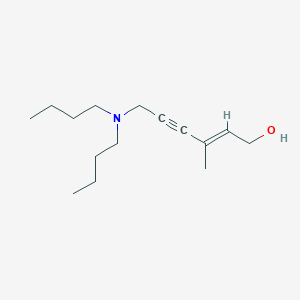![molecular formula C18H18ClFN2O B4721526 (4-CHLOROPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4721526.png)
(4-CHLOROPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(4-Chlorophenyl)[4-(4-fluorobenzyl)piperazino]methanone is an organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[4-(4-fluorobenzyl)piperazino]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-fluorobenzyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(4-fluorobenzyl)piperazino]methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (4-chlorophenyl)[4-(4-fluorobenzyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. It may also serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[4-(4-fluorobenzyl)piperazino]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The presence of the 4-chlorophenyl and 4-fluorobenzyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-fluorophenyl)methanone: Similar structure but lacks the piperazine ring.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure with a hydroxyl group instead of a fluorobenzyl group.
(4-Chlorophenyl)(4-methylphenyl)methanone: Similar structure with a methyl group instead of a fluorobenzyl group.
Uniqueness
(4-Chlorophenyl)[4-(4-fluorobenzyl)piperazino]methanone is unique due to the presence of both the piperazine ring and the 4-fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The piperazine ring enhances its solubility and bioavailability, while the 4-fluorobenzyl group can improve its binding affinity and selectivity towards specific targets.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)13-14-1-7-17(20)8-2-14/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSWQOXHFGRAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-BROMO-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4721448.png)
![ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4721455.png)
![1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-FLUOROPHENOXY)-1-ETHANONE](/img/structure/B4721461.png)
![7-[(2,5-Dimethylphenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4721467.png)
![methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B4721477.png)

![[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE](/img/structure/B4721492.png)

![METHYL 2-[3-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE](/img/structure/B4721501.png)
![N-(4-chlorophenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B4721508.png)
![[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](1,4-THIAZINAN-4-YL)METHANONE](/img/structure/B4721521.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4721538.png)
![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4721544.png)
![1,3-BENZOXAZOL-2-YL {[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE](/img/structure/B4721551.png)
